2-iodo-N-(prop-2-yn-1-yl)acetamide
Description
Contextual Background and Significance in Chemical Sciences
2-Iodo-N-(prop-2-yn-1-yl)acetamide, often referred to as iodoacetamide-alkyne or IA-alkyne, has emerged as a crucial chemical probe for the study of proteins. nih.govresearchgate.net Cysteine residues within proteins play vital roles in catalysis, regulation, and protein structure, largely due to the nucleophilic nature of their thiol groups. nih.gov The ability to identify and quantify the reactivity of these cysteine residues provides valuable insights into their functional state, including post-translational modifications and the binding of inhibitors. nih.govresearchgate.net
The significance of this compound lies in its utility in a technique known as quantitative cysteine-reactivity profiling. nih.govresearchgate.net This method allows researchers to monitor changes in the labeling of cysteine residues across the entire proteome (the complete set of proteins in an organism). nih.gov Such analyses are critical for understanding cellular processes, disease mechanisms, and for the discovery of new drug targets. For instance, researchers have successfully used an IA-alkyne probe to identify 992 cysteine residues in a complex proteome, demonstrating its broad applicability. nih.gov
Furthermore, the development of isotopically-labeled versions of this compound has enhanced its utility. nih.gov By creating "light" and "heavy" versions of the probe, scientists can perform comparative and quantitative proteomic studies with greater accuracy, even in biological samples where other labeling methods are not feasible. nih.govresearchgate.net This allows for a direct comparison of cysteine reactivity between different states, such as healthy versus diseased cells.
Molecular Architecture and Functional Group Importance
The efficacy of this compound as a research tool is a direct result of its carefully designed molecular architecture, which features two key functional groups: an iodoacetamide (B48618) group and a terminal alkyne group. nih.govbiosynth.comresearchgate.net
The iodoacetamide group functions as the reactive moiety of the molecule. nih.gov It is an electrophile that readily and covalently reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins. biosynth.comresearchgate.net This reaction, known as alkylation, forms a stable thioether bond, effectively "tagging" the accessible and reactive cysteine residues. nih.gov
The prop-2-yn-1-yl group contains a terminal alkyne (a carbon-carbon triple bond), which serves as a bioorthogonal handle. nih.govbiosynth.com Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The alkyne group is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net After the iodoacetamide end of the molecule has attached to a cysteine, the alkyne handle is available to be "clicked" with a molecule containing an azide (B81097) group. nih.govbiosynth.com This second molecule is typically a reporter tag, such as a fluorophore for visualization by in-gel fluorescence or biotin (B1667282) for identification by mass spectrometry. biosynth.com
This dual functionality allows for a two-step process: first, the covalent labeling of cysteine residues within a complex biological mixture, and second, the attachment of a reporter molecule for subsequent detection and analysis. biosynth.comresearchgate.net This elegant design has made this compound an indispensable reagent in modern chemical proteomics. researchgate.net
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1010386-64-7 |
| Molecular Formula | C₅H₆INO |
| Molecular Weight | 223.01 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | 4°C, protected from light, stored under nitrogen |
This data is compiled from multiple sources. biosynth.comacs.org
Detailed Research Findings
| Application | Key Finding | Reference |
| Quantitative Cysteine-Reactivity Profiling | The development of isotopically labeled "light" and "heavy" iodoacetamide-alkyne probes allows for accurate quantitative comparison of cysteine reactivity in different proteomes. | nih.govresearchgate.net |
| Proteome-Wide Cysteine Identification | IA-light probe treatment enabled the mass spectrometry identification of 992 cysteine residues within a complex proteome. | nih.gov |
| Covalent Labeling of Cysteine | The iodoacetamide group acts as an electrophile to covalently modify cysteine thiols. | nih.govresearchgate.net |
| Bioorthogonal Chemistry | The terminal alkyne serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter tags. | nih.govbiosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-prop-2-ynylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMMHDBFJDWUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo N Prop 2 Yn 1 Yl Acetamide and Its Derivatives
Established Preparation Routes for 2-Iodo-N-(prop-2-yn-1-yl)acetamide
The most common and well-established methods for synthesizing this compound involve either a halogen exchange reaction starting from a more readily available chloroacetamide precursor or by directly forming the amide linkage between propargylamine (B41283) and an iodoacetic acid derivative.
A primary and efficient method for the synthesis of this compound is through a Finkelstein reaction. wikipedia.orgiitk.ac.in This classic SN2 reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide. wikipedia.org The synthesis begins with the precursor, 2-chloro-N-(prop-2-yn-1-yl)acetamide, which is treated with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orglscollege.ac.in
The reaction's success is driven by the principles of solubility. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution. wikipedia.orglscollege.ac.in This precipitation shifts the equilibrium of the reaction towards the formation of the desired iodo-substituted product according to Le Châtelier's principle. The Finkelstein reaction is particularly effective for primary halides, such as the one present in the chloroacetamide precursor. wikipedia.org
Typical Reaction Conditions for Finkelstein Halogen Exchange
| Parameter | Condition |
|---|---|
| Starting Material | 2-chloro-N-(prop-2-yn-1-yl)acetamide |
| Reagent | Sodium Iodide (NaI) |
| Solvent | Acetone |
| Reaction Type | SN2 Nucleophilic Substitution |
| Driving Force | Precipitation of NaCl from solution |
This method is advantageous due to the relatively low cost and high availability of the chloroacetamide precursor compared to the direct use of iodo-substituted starting materials.
An alternative fundamental approach is the direct formation of the amide bond between propargylamine (prop-2-yn-1-amine) and a derivative of iodoacetic acid. researchgate.netresearchgate.net This strategy is a cornerstone of organic synthesis and can be achieved through several pathways.
One common method involves the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU), which activate the carboxylic acid group of iodoacetic acid to facilitate nucleophilic attack by the amine group of propargylamine. nih.gov Another pathway is the conversion of iodoacetic acid to a more reactive acyl halide, such as iodoacetyl chloride. This highly electrophilic intermediate readily reacts with propargylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the target amide. unimi.it
These methods provide a direct route to the N-propargyl acetamide (B32628) core structure and are widely applicable, though they can sometimes generate stoichiometric byproducts from the coupling reagents that need to be removed during purification. researchgate.net
Advanced Synthetic Approaches and Process Optimization
Beyond the classical methods, research into amide bond formation has yielded advanced catalytic systems and considerations for improving the efficiency and scalability of these syntheses.
While direct catalytic synthesis of this compound is not extensively documented, numerous catalytic systems for general amide synthesis could be applied. researchgate.net These modern methods are often developed to improve atom economy and avoid the use of stoichiometric activating agents. nih.gov
Transition metal catalysts, particularly those based on ruthenium, zirconium, and titanium, have been shown to facilitate the direct amidation of carboxylic acids with amines. researchgate.net For instance, ruthenium catalysts can enable the direct coupling of alcohols and amines to form amides through a dehydrogenative pathway. researchgate.net Boronic acids have also emerged as effective organocatalysts for amidation, promoting the reaction between carboxylic acids and amines, often with azeotropic removal of water.
Enzymatic strategies also present a green alternative for amide bond formation. nih.gov Lipases and proteases can be used as biocatalysts, operating under mild conditions and offering high selectivity, thereby avoiding the need for protecting groups. nih.gov These advanced catalytic approaches offer pathways that are more sustainable and efficient than traditional stoichiometric methods.
For the large-scale synthesis of this compound or its derivatives, several factors must be considered to ensure a safe, economical, and efficient process. nih.gov Key considerations include the cost of starting materials and reagents, reaction efficiency (process mass intensity), and the environmental impact of waste streams. unimi.it
While reagents like HATU are effective at the lab scale, their high cost and the large amount of waste they generate make them less suitable for industrial production. More economical reagents like thionyl chloride or triphosgene (B27547) (as a source of phosgene) are often preferred for activating carboxylic acids in a process setting. The Finkelstein reaction (Section 2.1.1) is generally considered a scalable process due to its simple conditions and the use of inexpensive reagents.
Process optimization would involve fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize byproduct formation. The choice of solvent is also critical, with a preference for those that are recyclable, have low toxicity, and allow for easy product isolation.
Spectroscopic and Analytical Characterization of Synthetic Products
The structural confirmation of this compound relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The physical form of the compound is typically a solid. sigmaaldrich.com
Based on its structure, the following spectral characteristics are expected:
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The terminal alkyne proton (C≡C-H) would appear as a triplet. The methylene (B1212753) protons adjacent to the nitrogen (-CH₂-NH) would likely appear as a doublet of doublets due to coupling with both the amide proton and the alkyne proton. The methylene protons adjacent to the iodine atom (I-CH₂-) would be a singlet, and the amide proton (-NH-) would also present as a triplet.
¹³C NMR: The carbon NMR spectrum would display five unique signals corresponding to the five carbon atoms in different chemical environments: the carbonyl carbon (C=O), the two carbons of the alkyne group (C≡C), the methylene carbon bonded to iodine (I-CH₂), and the methylene carbon bonded to nitrogen (-CH₂-N). docbrown.info The carbon attached to the highly electronegative iodine atom would be significantly shifted. docbrown.info
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands confirming the presence of the key functional groups. These would include a sharp peak for the terminal alkyne C-H stretch, a weaker band for the C≡C triple bond stretch, a strong absorption for the amide C=O stretch (Amide I band), and a band for the N-H stretch.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (223.01 g/mol ). sigmaaldrich.com The isotopic pattern of iodine would be observable, and fragmentation patterns would likely include the loss of iodine and cleavage of the amide bond.
Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Alkyne-H | ~2.2-2.5 ppm (t) |
| -CH₂-N- | ~4.0-4.2 ppm (dd) | |
| -CH₂-I | ~3.7-3.9 ppm (s) | |
| -NH- | ~6.5-8.0 ppm (t, broad) | |
| ¹³C NMR | C=O | ~165-170 ppm |
| -CH₂-I | ~5-15 ppm | |
| IR (cm⁻¹) | N-H Stretch | ~3300 |
| Alkyne C-H Stretch | ~3250 | |
| C≡C Stretch | ~2120 | |
| Amide C=O Stretch | ~1650 |
| Mass Spec (m/z) | Molecular Ion [M]⁺ | 223 |
Chemical Reactivity and Mechanistic Investigations of 2 Iodo N Prop 2 Yn 1 Yl Acetamide
Electrophilic Reactivity of the Iodoacetamide (B48618) Moiety
The iodoacetamide group is a well-established electrophilic functional group primarily used for the alkylation of nucleophiles, most notably the thiol groups of cysteine residues in proteins.
Nucleophilic Reactions with Thiol-Containing Biomolecules, particularly Cysteine
The primary reaction of the iodoacetamide moiety in 2-iodo-N-(prop-2-yn-1-yl)acetamide involves the alkylation of sulfhydryl groups, such as those found in the amino acid cysteine. nih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The deprotonated form of the cysteine thiol, the thiolate anion (S⁻), acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the iodine atom. nih.gov This attack results in the displacement of the iodide ion, which is an excellent leaving group, and the formation of a stable, irreversible thioether bond between the cysteine residue and the acetamide (B32628) moiety. nih.gov
The rate of this reaction is dependent on several factors, including the concentration of both the nucleophile (thiolate) and the iodoacetamide substrate. nih.gov Crucially, the reaction is pH-dependent. The pKa of a typical cysteine thiol is around 8.5, meaning that at physiological pH, only a fraction of the thiol groups are in the reactive thiolate form. nih.gov Consequently, the alkylation reaction is more efficient at a slightly alkaline pH of 8.0-8.5, where the concentration of the thiolate anion is higher. atto-tec.com However, iodoacetamides are known to have some reactivity towards other nucleophilic amino acid residues like histidine or methionine, although they are generally less reactive than thiols. atto-tec.com
The reaction with cysteine is a cornerstone of many biochemical and proteomic techniques. By using this compound, researchers can selectively tag cysteine residues, introducing an alkyne handle that can be used for subsequent analysis or conjugation. researchgate.net
Influence of Electronic and Steric Factors on Reactivity
The reactivity of the iodoacetamide moiety is significantly influenced by both electronic and steric factors. As a haloacetamide, its reactivity is determined by the nature of the halogen atom, which serves as the leaving group in the SN2 reaction. Iodine is a large, highly polarizable atom, making the iodide ion an excellent leaving group. This results in iodoacetamides being more reactive electrophiles compared to their bromoacetamide and chloroacetamide analogs. researchgate.net
The inherent reactivity of iodoacetamide-based reagents is generally high towards free cysteine. researchgate.net However, in the context of a protein, the accessibility of the cysteine residue plays a critical role. researchgate.net Steric hindrance around the thiol group can significantly decrease the reaction rate. d-nb.info Cysteine residues buried within the protein's three-dimensional structure are less accessible to the reagent and will react more slowly, if at all, compared to surface-exposed residues. d-nb.info This differential reactivity allows reagents like this compound to be used to probe the "reactive thiol proteome," identifying the most accessible and nucleophilic cysteine residues within a complex biological sample. nih.gov While iodoacetamide is highly effective for cysteine alkylation, it can also participate in side reactions with other amino acid residues such as lysine, histidine, and tyrosine, particularly at higher concentrations and temperatures. nih.gov
| Factor | Influence on Reaction Rate | Mechanism/Reason | Reference |
|---|---|---|---|
| pH | Increases with higher pH (optimum ~8.0-8.5) | Higher pH increases the concentration of the more nucleophilic thiolate anion (S⁻). | atto-tec.com |
| Leaving Group | I > Br > Cl | Iodide (I⁻) is the best leaving group among the halogens due to its size and polarizability. | researchgate.net |
| Steric Hindrance | Decreases with increased steric bulk around the thiol | Reduced accessibility of the cysteine residue to the electrophilic reagent. | d-nb.info |
| Temperature | Increases with higher temperature | Provides more kinetic energy for the reaction to overcome the activation energy barrier. | nih.gov |
Alkyne Functionality in Bioorthogonal Chemical Reactions
The propargyl group (a terminal alkyne) of this compound provides a second reactive handle for bioorthogonal chemistry. This functionality allows for the specific chemical ligation of the tagged molecule to a partner molecule containing a complementary functional group, typically an azide (B81097).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. acs.orgresearchgate.net This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgyoutube.com The reaction is characterized by its high efficiency, specificity, and biocompatibility under mild, often aqueous conditions. nih.govglenresearch.com
The mechanism requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.gov The copper(I) ion coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. acs.org This activated species then reacts with the azide, leading to the formation of the triazole product. acs.org The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. glenresearch.com
In a typical application, a protein is first labeled with this compound at its cysteine residues. After removing the excess reagent, the alkyne-modified protein can be "clicked" to a molecule containing an azide, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another biomolecule. glenresearch.com This two-step strategy provides a powerful method for protein labeling and functionalization. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially cytotoxic copper catalyst. magtech.com.cnacs.org The driving force for SPAAC is the high ring strain of a modified alkyne, typically a cyclooctyne (B158145) derivative like dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN). magtech.com.cnru.nl This intrinsic reactivity allows the reaction with azides to proceed rapidly at physiological temperatures without any catalyst. nih.govnih.gov
However, the terminal alkyne present in this compound is linear and unstrained. As such, it is not sufficiently reactive to participate in SPAAC under normal conditions. ru.nl The reaction rate for terminal alkynes with azides in the absence of a catalyst is exceedingly slow, making it unsuitable for most biological labeling applications. acs.org Therefore, while the alkyne handle introduced by this reagent is perfect for CuAAC, it is not appropriate for SPAAC. For catalyst-free click chemistry, a reagent containing a pre-strained alkyne would be required. nih.govrsc.org
| Reaction | Alkyne Requirement | Catalyst | Key Features | Applicability to this compound | Reference |
|---|---|---|---|---|---|
| CuAAC | Terminal Alkyne | Copper(I) | High efficiency, high regioselectivity, mild conditions. | Yes, the terminal alkyne is an ideal substrate. | acs.orgglenresearch.com |
| SPAAC | Strained Cycloalkyne (e.g., DIBO, BCN) | None (Catalyst-free) | Bioorthogonal, avoids copper cytotoxicity. | No, the terminal alkyne is not sufficiently reactive. | magtech.com.cnacs.orgru.nl |
Participation in Organometallic Cross-Coupling Reactions
Beyond cycloaddition reactions, the terminal alkyne of this compound can also participate in various organometallic cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming carbon-carbon bonds.
One of the most relevant examples is the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.orgwikipedia.org The terminal alkyne in this compound could, in principle, be coupled to a variety of substrates, allowing for the synthesis of more complex derivatives. The reaction typically involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(0) complex, followed by reductive elimination to yield the coupled product. wikipedia.orgyoutube.com
Another potential transformation is the Heck reaction, which couples an alkene with an aryl or vinyl halide under palladium catalysis. organic-chemistry.orgwikipedia.org While the classic Heck reaction involves alkenes, variations exist that can involve alkynes, often leading to the formation of conjugated enynes. wikipedia.orgnih.gov The terminal alkyne of this compound could potentially serve as the alkyne component in such a reaction. acs.orgnih.gov These organometallic reactions expand the synthetic utility of this compound beyond its common use in bioconjugation, opening avenues for its incorporation into more complex molecular architectures.
Other Fundamental Chemical Transformations
Beyond cross-coupling, the distinct functional groups of this compound allow for other significant chemical reactions.
Amide bonds are notably stable, but they can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com For this compound, acidic hydrolysis involves protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Subsequent steps lead to the cleavage of the C-N bond, yielding iodoacetic acid and propargylamine (B41283) hydrochloride. Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the cleavage, ultimately producing iodoacetate and propargylamine.
Table 4: Hydrolysis of this compound
| Reaction Condition | Reagents | Products |
| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | Iodoacetic Acid and Propargylamine (as an ammonium (B1175870) salt) |
| Basic Hydrolysis | OH⁻ (e.g., aq. NaOH), Heat | Iodoacetate (salt) and Propargylamine |
The terminal alkyne of the propargyl group is a site for various oxidative reactions. One common transformation is oxidative coupling, such as the Glaser or Hay coupling, which joins two terminal alkynes to form a symmetrical 1,3-diyne. This would lead to the dimerization of this compound, creating a C6-diyn-diyl linked bis-amide. Other oxidative processes can transform the alkyne into different functional groups, although these are less common for simple propargyl amides.
Table 5: Potential Oxidative Coupling of this compound
| Reaction Type | Reagents / Catalyst | Product |
| Glaser Coupling | Cu(I) salt (e.g., CuCl), O₂, Amine Base | N,N'-(Hexa-2,4-diyne-1,6-diyl)bis(2-iodoacetamide) |
| Hay Coupling | CuCl, TMEDA, O₂ | N,N'-(Hexa-2,4-diyne-1,6-diyl)bis(2-iodoacetamide) |
The structure of this compound is well-suited for intramolecular cyclization to form heterocyclic systems. The presence of a nucleophilic alkyne and an electrophilic carbon bearing the iodine atom allows for cyclization reactions, often mediated by a base or a transition metal catalyst. For instance, under basic conditions, deprotonation of the amide nitrogen could be followed by an intramolecular nucleophilic attack on the terminal alkyne, or a base could promote cyclization via the alkyne attacking the electrophilic α-carbon. Such reactions involving propargyl amides can lead to the formation of various substituted lactams or other nitrogen-containing heterocycles. rsc.org
Table 6: Plausible Intramolecular Cyclization Pathway
| Reaction Type | Reagents / Conditions | Intermediate/Mechanism | Potential Product |
| Base-Mediated Cyclization | Strong Base (e.g., NaH) | Formation of an amide anion followed by intramolecular attack on the α-carbon. | 1-(Prop-2-yn-1-yl)azetidin-2-one (a β-lactam) |
| Radical Cyclization | Radical Initiator (e.g., AIBN), H-SnBu₃ | Formation of a radical at the α-carbon followed by attack on the alkyne. | Iodomethyl-substituted pyrrolidinone or piperidinone derivative |
Computational Chemistry and Mechanistic Elucidation Studies
Computational chemistry and mechanistic elucidation studies provide fundamental insights into the reactivity and reaction pathways of chemical compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its chemical behavior can be derived from the well-established reactivity of its core functional group, the iodoacetamide moiety. The reactivity of iodoacetamide and its derivatives with nucleophiles, particularly the thiol group of cysteine residues in proteins, has been a subject of numerous experimental and theoretical investigations. These studies serve as a strong foundation for elucidating the mechanistic details of this compound.
The primary reaction of this compound is the alkylation of thiols, a process that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of a thiol, typically in its deprotonated thiolate form, acts as the nucleophile, attacking the electrophilic carbon atom bearing the iodine atom. The iodine atom, being a good leaving group, is subsequently displaced.
The prop-2-yn-1-yl group, while not directly involved in the substitution at the alpha-carbon, can influence the reactivity of the molecule. The electron-withdrawing nature of the acetyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
Detailed mechanistic insights from studies on analogous iodoacetamide compounds reveal several key factors governing the reaction:
pH Dependence: The rate of the alkylation reaction is highly dependent on the pH of the medium. The nucleophilic species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion rises. The pKa of the specific thiol group is a critical determinant of its reactivity at a given pH.
Nature of the Nucleophile: While the primary target of iodoacetamides is the thiol group of cysteine, reactions with other nucleophilic amino acid side chains can occur, albeit typically at slower rates. These can include the imidazole (B134444) ring of histidine, the thioether of methionine, and the amino group of lysine. The selectivity for cysteine is a key feature exploited in its application as a chemical probe.
Solvent Effects: The reaction rate can be influenced by the polarity of the solvent. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Density Functional Theory (DFT) Calculations: DFT methods are widely used to calculate the geometries of reactants, transition states, and products. The energy difference between the reactants and the transition state provides the activation energy, a key parameter for determining the reaction rate.
Transition State Search: Locating the transition state structure is crucial for understanding the reaction mechanism. This involves identifying the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.
Molecular Orbital (MO) Analysis: Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nucleophilic and electrophilic centers of the reacting molecules. For the reaction of this compound with a thiolate, the HOMO would be localized on the sulfur atom of the thiolate, and the LUMO would be associated with the σ* anti-bonding orbital of the C-I bond.
A hypothetical reaction coordinate diagram for the SN2 reaction of this compound with a thiolate, based on general principles, would show a single energy barrier corresponding to the transition state, leading to the formation of the more stable thioether product.
Applications of 2 Iodo N Prop 2 Yn 1 Yl Acetamide in Chemical Biology and Proteomics
Quantitative Thiol Reactivity Profiling (QTRP) Platform
A significant application of 2-iodo-N-(prop-2-yn-1-yl)acetamide is in a chemoproteomic platform known as Quantitative Thiol Reactivity Profiling (QTRP). nih.govspringernature.com This method leverages the ability of IPM to covalently label reactive cysteine thiols within complex biological mixtures like cell or tissue lysates. nih.gov The QTRP platform is designed to systematically and quantitatively analyze the reactivity of thousands of cysteine residues simultaneously, providing insights into their functional roles. researchgate.net Cysteine is a unique amino acid due to the high nucleophilicity of its thiol group, which can be covalently modified by various electrophiles and redox mechanisms. researchgate.netnih.govspringernature.com The QTRP workflow enables the measurement of the response of these protein cysteines to different cellular conditions. nih.gov
The general workflow for QTRP involves several key steps. First, proteomes from different sample sets (e.g., control vs. treated) are harvested and reacted with the IPM probe. This initial step labels the reactive cysteine thiols. The labeled proteins are then digested into smaller pieces called tryptic peptides. Following digestion, an isotopically labeled and often cleavable azido-biotin tag is conjugated to the alkyne handle on the IPM-modified peptides via the click chemistry reaction. nih.govresearchgate.net This differential isotopic labeling (e.g., light and heavy forms) allows for the relative quantification of cysteine reactivity between the different sample sets when analyzed by mass spectrometry.
The QTRP platform utilizing this compound enables the large-scale profiling of the reactive cysteine proteome directly in native biological systems. nih.govnih.gov By measuring the rate of alkylation by an electrophilic probe like IPM, researchers can assess the nucleophilicity of cysteine residues across the entire proteome. nih.govresearchgate.net This is crucial because the reactivity of a cysteine residue is closely linked to its functional role, such as catalysis, redox sensing, or metal coordination. nih.govnih.gov
Hyper-reactive cysteines, which are more readily labeled by probes like IPM, are often found in functionally significant sites within proteins. nih.govresearchgate.net These sites can include the active sites of enzymes or residues that are critical for protein regulation. researchgate.net The QTRP method has been successfully used to identify thousands of reactive cysteines in various cell lines and tissues. nih.govresearchgate.net For instance, studies have used this platform to map the reactive cysteinome in human cells, providing a global view of cysteine functionality and identifying hyper-reactive sites in proteins with previously uncharacterized functions. nih.govresearchgate.net This approach helps to create a comprehensive inventory of functional "hotspots" within the proteome. nih.gov
Table 1: Overview of the Quantitative Thiol Reactivity Profiling (QTRP) Workflow
| Step | Description | Purpose |
| 1. Sample Preparation | Cells or tissues are cultured under different conditions (e.g., control vs. stimulus). | To generate distinct biological states for comparison. |
| 2. Protein Labeling | Lysates are treated with this compound (IPM). | Covalent labeling of reactive cysteine thiols. nih.gov |
| 3. Proteolysis | Proteins are digested into peptides, typically using trypsin. | To make the sample compatible with mass spectrometry analysis. nih.gov |
| 4. Isotopic Tagging | IPM-labeled peptides from different samples are tagged with "light" or "heavy" isotopically labeled azido-biotin reagents via click chemistry. nih.govnih.gov | To enable relative quantification between samples. |
| 5. Enrichment | Biotin-tagged peptides are captured using streptavidin beads. nih.govntu.ac.uk | To isolate and enrich the cysteine-containing peptides that were labeled. |
| 6. Elution | Peptides are released from the beads, often through photocleavage of a linker in the biotin (B1667282) tag. nih.govnih.gov | To prepare the purified peptides for analysis. |
| 7. MS Analysis | The released peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify the peptide sequences and quantify the relative abundance of light vs. heavy tags. researchgate.netnih.gov |
| 8. Data Analysis | MS data is processed to identify the specific cysteine sites and calculate the change in their reactivity between conditions. researchgate.netnih.gov | To generate a profile of the reactive cysteinome. |
A key strength of the QTRP platform is its ability to dynamically assess how cysteine reactivity changes in response to various cellular stimuli. nih.gov This includes perturbations to the cellular redox state, such as exposure to hydrogen peroxide (H₂O₂), or treatment with endogenous or exogenous electrophiles. nih.govspringernature.com When a cell is exposed to an oxidant like H₂O₂, certain cysteine residues become oxidized (e.g., to sulfenic acid), which prevents them from reacting with IPM. By comparing the IPM labeling profile of control cells versus H₂O₂-treated cells, researchers can identify these "H₂O₂-sensitive" cysteines. nih.govresearchgate.net
This approach has been used to map the selectivity and dynamics of H₂O₂-dependent redox signaling in human cells. researchgate.net For example, the QTRP method has successfully identified a range of both known and previously unknown H₂O₂-sensitive cysteines, revealing that the redox-sensitive proteome can vary significantly between different cell types. researchgate.net Similarly, the platform can be used to identify the protein targets of electrophilic drugs or metabolites by observing which cysteine sites show reduced reactivity with IPM after treatment. This competitive labeling strategy provides a powerful tool for understanding redox biology and the mechanisms of action of electrophilic compounds. nih.gov
Table 2: Examples of H₂O₂-Sensitive Cysteines Identified via QTRP
| Protein | Cysteine Site | Function | Reference |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cys152 | Catalytic residue involved in glycolysis; highly sensitive to oxidation. | researchgate.net |
| Peroxiredoxin 4 (PRDX4) | Cys124 | Peroxidatic cysteine crucial for antioxidant function. | researchgate.net |
| Glutathione S-transferase Omega-1 (GSTO1) | Cys32 | Active-site nucleophile. | researchgate.net |
Strategies for Protein Labeling and Bioconjugation
The utility of this compound extends beyond simple identification to encompass a range of bioconjugation strategies. The alkyne handle is the key to this versatility, allowing for its modification with a wide array of reporter tags through the CuAAC click chemistry reaction. nih.gov This enables the visualization, enrichment, and detailed characterization of the labeled proteins.
Once reactive cysteines are covalently labeled with IPM, the terminal alkyne group can be conjugated to an azide-containing reporter molecule. If the reporter is a fluorophore (e.g., a cyanine (B1664457) dye), it allows for the visualization of labeled proteins using techniques like in-gel fluorescence scanning. ntu.ac.uk This provides a direct visual readout of the labeled proteome.
More commonly in proteomics, the alkyne is reacted with an azide-biotin tag. nih.govntu.ac.uk Biotin has an extremely high affinity for the protein streptavidin, which is typically immobilized on beads. This strong interaction allows for the highly efficient enrichment of biotin-tagged peptides from a complex mixture, effectively isolating only the fragments that contain a reactive cysteine residue. nih.govntu.ac.uk This enrichment step is critical for reducing sample complexity and enabling the detection of low-abundance proteins by mass spectrometry. nih.gov
The ultimate goal of most QTRP and ABPP experiments is the identification and quantification of the labeled proteins and their specific modification sites. researchgate.net This is achieved by integrating the labeling and enrichment workflow with advanced mass spectrometry (MS). nih.gov After the IPM-labeled and biotin-tagged peptides are enriched and eluted, they are introduced into a mass spectrometer. researchgate.net The instrument measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence. nih.gov This process, known as tandem mass spectrometry (MS/MS), allows for the precise identification of the protein from which the peptide originated and pinpoints the exact cysteine residue that was labeled by the IPM probe. researchgate.net
To achieve accurate relative quantification between different biological samples, stable isotope labeling is employed. nih.gov In the context of QTRP, this is often accomplished by using isotopically "light" and "heavy" versions of the azido-biotin tag that is added via click chemistry. nih.govnih.gov For example, the "light" tag might contain only ¹²C atoms, while the "heavy" tag contains several ¹³C atoms. researchgate.net When equal amounts of protein from a control (light-tagged) and treated (heavy-tagged) sample are mixed, the IPM-labeled peptides from each sample appear as pairs in the mass spectrometer, separated by a known mass difference. researchgate.net The ratio of the intensities of the light and heavy peaks directly reflects the relative abundance and reactivity of that specific cysteine in the two samples. nih.gov
Alternatively, isotopically labeled versions of the iodoacetamide (B48618) probe itself can be used. researchgate.net For instance, a "light" version of an IPM-like probe could be used to label one proteome, and a "heavy" version (containing stable isotopes like ¹³C) could be used to label another. researchgate.net This approach, often used in a competitive profiling format, allows for the direct comparison of cysteine reactivity changes and inhibitor occupancy within a complex proteome. researchgate.net
Characterization of Cysteine-Based Post-Translational Modifications
Cysteine is a unique amino acid due to the high nucleophilicity and redox sensitivity of its thiol group. springernature.comnih.gov This reactivity allows cysteine residues to be subjected to a variety of post-translational modifications (PTMs), such as persulfidation, which play crucial roles in cellular signaling and redox homeostasis. nih.gov The development of chemical probes capable of selectively targeting and reporting on these modifications is essential for understanding their physiological and pathological functions.
Protein persulfidation is a redox-based PTM where a sulfur atom is added to the cysteine thiol group, forming a persulfide (-SSH). This modification is increasingly recognized as a key signaling mechanism mediated by hydrogen sulfide (B99878) (H₂S). nih.gov The compound this compound, also known as iodoacetamide propargyl (IPM), is instrumental in methods developed for the detection and quantification of protein persulfidation. nih.gov
One prominent methodology is the low-pH Quantitative Thiol Reactivity Profiling (QTRP) platform. springernature.comnih.govnih.gov This chemoproteomic approach leverages the ability of IPM to covalently label reactive cysteine residues, including persulfides, in complex biological samples like cell or tissue lysates. springernature.comnih.gov
The general workflow of the QTRP method for persulfide analysis involves the following steps:
Labeling: Protein persulfides within a sample are labeled with this compound (IPM). nih.gov The iodoacetamide moiety reacts with the nucleophilic persulfide group, forming a stable covalent bond.
Click Chemistry: The alkyne handle introduced by IPM is then conjugated to a reporter tag, such as an isotopically labeled, UV- or photo-cleavable biotin-azide, via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov
Enrichment: The biotinylated peptides are captured and enriched using streptavidin beads. nih.gov
Analysis: The captured peptides are subsequently released, often by photo-cleavage, and analyzed by mass spectrometry (MS) to identify the specific sites of persulfidation. nih.gov
This method allows for the identification of the persulfidation status and the specific modified residues on a proteome-wide scale. nih.gov The use of IPM in the QTRP platform has been successfully applied to identify persulfidated proteins and quantify changes in their modification status under different cellular conditions, providing critical insights into H₂S-mediated signaling pathways. nih.govresearchgate.net
Table 1: Key Features of the QTRP Method Using this compound for Persulfide Detection
| Feature | Description | Reference(s) |
| Probe | This compound (IPM) | springernature.com, nih.gov |
| Target | Reactive cysteine thiols and persulfides | springernature.com, nih.gov |
| Reaction | Covalent alkylation of the sulfhydryl/persulfide group | springernature.com, nih.gov |
| Detection Handle | Terminal alkyne for click chemistry | nih.gov |
| Downstream Analysis | Mass Spectrometry (MS) | nih.gov, nih.gov |
The same properties that make this compound a powerful tool for studying PTMs also enable its use in mapping the interaction sites of covalent ligands and inhibitors. Covalent drugs often function by forming a specific bond with a nucleophilic amino acid, such as cysteine, in their target protein. Identifying these targets and off-targets is a critical step in drug development. nih.gov
Chemical proteomics platforms like activity-based protein profiling (ABPP) and the related QTRP method can be adapted for this purpose. springernature.comnih.govrsc.org In a competitive profiling experiment, a proteome is treated with a covalent ligand of interest before being labeled with this compound.
The underlying principle is that if the covalent ligand binds to a specific cysteine residue, it will block that site from being labeled by IPM. By comparing the IPM labeling pattern of a proteome treated with the ligand to an untreated control, researchers can identify the specific proteins and cysteine residues that the ligand interacts with.
The workflow for this application is as follows:
Inhibitor Treatment: A native proteome (in situ or in vitro) is incubated with the covalent inhibitor being studied. nih.gov
Probe Labeling: The proteome is then treated with this compound, which labels the cysteine residues that were not modified by the inhibitor.
Click Reaction & Enrichment: As with PTM analysis, a biotin-azide tag is attached via click chemistry, and the labeled peptides are enriched.
Quantitative Mass Spectrometry: The enriched peptides are quantified using mass spectrometry. A decrease in the signal for a particular cysteine-containing peptide in the inhibitor-treated sample compared to the control indicates that it is a target of the covalent ligand. researchgate.net
This competitive labeling strategy allows for the proteome-wide mapping of covalent inhibitor binding sites, providing valuable information on both on-target engagement and potential off-target interactions. nih.govrsc.org The use of alkyne-tagged iodoacetamide probes is central to these workflows, enabling the sensitive detection and identification of these interaction sites. nih.govresearchgate.net
Table 2: Competitive Profiling Workflow for Mapping Covalent Interactions
| Step | Procedure | Purpose |
| 1 | Treat proteome with covalent ligand/inhibitor. | To allow the ligand to bind to its protein targets. |
| 2 | Label the proteome with this compound (IPM). | To modify accessible cysteine residues not blocked by the ligand. |
| 3 | Attach biotin-azide tag via click chemistry. | To enable enrichment of probe-labeled peptides. |
| 4 | Enrich biotinylated peptides. | To isolate the labeled peptides for analysis. |
| 5 | Analyze by quantitative mass spectrometry. | To identify and quantify peptides, revealing sites blocked by the ligand. |
Role in Engineering of Protein Complexes and Supramolecular Assemblies
Information regarding the specific application of this compound for the engineering of protein complexes and supramolecular assemblies is not available in the surveyed literature. While the bioorthogonal alkyne handle is widely used in creating protein conjugates and assemblies, existing research in this area often focuses on methods involving the genetic encoding of alkyne-bearing unnatural amino acids or the biosynthetic production of alkyne-tagged proteins, rather than the use of a reactive small molecule probe like this compound for this purpose.
Emerging Research Directions and Future Perspectives
Advancements in Chemoproteomic Methodologies and Platforms
The use of 2-iodo-N-(prop-2-yn-1-yl)acetamide and its analogs is central to several cutting-edge chemoproteomic platforms designed to profile cysteine reactivity across the entire proteome. rsc.org A key methodology is Activity-Based Protein Profiling (ABPP), particularly the isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) platform, which uses such reactivity-based probes to map functional and ligandable hotspots on proteins. nih.gov
Recent advancements have focused on enhancing the throughput, depth, and robustness of these platforms. For instance, label-free quantification proteomics platforms have been developed that combine streamlined sample preparation with rapid chromatography and data-independent acquisition mass spectrometry. doaj.org This approach significantly increases the number of cysteine sites that can be profiled in a single experiment, with high data completeness, enabling the robust identification of protein-ligand interactions. doaj.org Furthermore, innovations in sample preparation, such as the SP3 method for sample cleanup, have been shown to increase the coverage of labeled peptides and proteins while reducing the amount of sample material required. youtube.com These methodological improvements, which rely on the fundamental reactivity of probes like this compound, are expanding the scale and feasibility of screening large libraries of compounds to discover new therapeutic targets. nih.govdoaj.org
Table 1: Methodological Advancements in Cysteine-Reactivity Profiling
| Advancement | Description | Key Benefit(s) |
|---|---|---|
| isoTOP-ABPP | Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling uses isotopically tagged probes to competitively map reactive and functional cysteine hotspots proteome-wide. nih.govnih.gov | Enables rapid identification of covalent ligand targets and druggable hotspots. nih.gov |
| Label-Free Quantification | High-throughput platform combining SP4 plate-based sample preparation with rapid chromatographic gradients and data-independent acquisition (DIA) mass spectrometry. doaj.org | Increases sample throughput and depth of cysteinome coverage (~32,000 sites profiled). doaj.org |
| SP3 Sample Cleanup | An optimized sample preparation method that enhances the recovery of labeled peptides. youtube.com | Increases peptide and protein identification coverage while requiring less starting material. youtube.com |
Design and Synthesis of Next-Generation Probes and Analogs
Building upon the foundational structure of this compound, a key direction in research is the design and synthesis of next-generation probes with enhanced capabilities. A significant development in this area is the creation of isotopically labeled iodoacetamide-alkyne probes. nih.govresearchgate.net
This strategy involves synthesizing a pair of probes, one "light" and one "heavy," containing stable isotopes. nih.gov These probes allow for more accurate and robust quantitative cysteine-reactivity profiling, providing an alternative to metabolic labeling methods like SILAC. The "IA-light" and "IA-heavy" probes can be used to differentially label two proteome samples (e.g., treated vs. untreated), which are then combined for analysis. This approach simplifies the workflow, especially for samples not amenable to SILAC, and has been validated for its quantitative accuracy in assessing changes in cysteine reactivity and modification stoichiometry. nih.govresearchgate.net Research is also exploring the development of bifunctional probes that can target multiple amino acids simultaneously and the use of alternative bioorthogonal handles beyond the alkyne, such as aryl halides for Suzuki-Miyaura coupling, to expand the toolkit of chemical proteomics. youtube.com
Table 2: Examples of Next-Generation Iodoacetamide-Based Probes
| Probe Type | Design Principle | Application |
|---|---|---|
| Isotopically Labeled IA-Alkyne Probes (IA-light/IA-heavy) | A pair of iodoacetamide-alkyne probes containing light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopes. nih.govresearchgate.net | Quantitative cysteine-reactivity profiling to compare protein states across two samples without requiring metabolic labeling. nih.gov |
| Bifunctional Chemical Probes | Probes containing both a cysteine-reactive electrophile (like iodoacetamide) and a reactive moiety for another amino acid (e.g., sulfonyl fluorides for tyrosines and lysines). youtube.com | Multiplexed profiling of different amino acid residues in a single experiment. youtube.com |
Expanding the Scope of Bioorthogonal Applications in Complex Biological Systems
The terminal alkyne group of this compound is its gateway to a wide array of bioorthogonal applications. biosynth.com Bioorthogonal reactions occur with high specificity and efficiency in complex biological environments without interfering with native biochemical processes. nih.gov The most common application for the alkyne handle is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." medchemexpress.comresearchgate.net
After the iodoacetamide (B48618) group has covalently labeled cysteine residues in a proteome, the alkyne handle is available for reaction with an azide-containing reporter molecule. broadpharm.com This allows for the attachment of various tags for downstream analysis. For example:
Fluorophores: Attaching a fluorescent azide (B81097) tag enables the visualization of labeled proteins via in-gel fluorescence imaging or microscopy, providing information on protein abundance and localization. biosynth.com
Biotin (B1667282): Attaching a biotin-azide tag allows for the affinity purification of labeled proteins or peptides using streptavidin beads, facilitating their enrichment and subsequent identification by mass spectrometry. biosynth.com
These applications are crucial for deconvoluting the targets of covalent drugs and identifying functionally important cysteine residues within complex biological systems, including cell lysates and even in live-cell experiments. doaj.orgresearchgate.net The versatility of this two-step approach is a major reason for its widespread adoption in chemical biology. nih.gov
Integration with Systems-Level Biological Investigations
A powerful future direction is the integration of chemoproteomic data generated using probes like this compound with other large-scale, systems-level datasets. amsterdamumc.nl By combining information on cysteine reactivity with data from genomics, transcriptomics, and metabolomics, researchers can build more comprehensive models of cellular networks and disease states. nih.gov
A key challenge that has been addressed is the accurate mapping of chemoproteomic-detected amino acid residues to their corresponding genetic coordinates. nih.gov This integration allows researchers to connect protein-level reactivity with genetic information. For example, studies have revealed that the codons of highly reactive cysteines, identified by chemoproteomics, are enriched for genetic variants predicted to be functionally damaging to the protein. nih.gov This multi-omic approach allows for the functional characterization of disease-relevant mutations and can improve the predictive power of algorithms that score the pathogenicity of genetic variants. youtube.comnih.gov Ultimately, integrating the functional data from chemoproteomics provides a unique layer of information that helps prioritize druggable targets and generates coherent, testable hypotheses within a systems biology framework. amsterdamumc.nl
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-Hex-5-ynyl-2-iodo-acetamide |
| Biotin |
| Sulfonyl fluoride |
| Cysteine |
| Tyrosine |
| Lysine |
| Streptavidin |
| Azide |
Q & A
Q. Methodological Considerations :
- Reagent Selection : EDCI activates the carboxylic acid for amide bond formation, while DMAP acts as a catalyst.
- Optimization Opportunities : Low yields may result from side reactions or purification challenges. Alternative coupling agents (e.g., HATU) or solvent systems (e.g., DMF) could improve efficiency.
Q. Advanced Applications :
- X-ray Crystallography : Resolves stereochemical details if crystalline forms are obtainable.
- Iodine-specific Detection : Iodometric titration or ICP-MS quantifies iodine content .
What safety precautions are necessary when handling this compound?
Q. Basic
Q. Advanced Considerations :
- Degradation Monitoring : Regular HPLC analysis detects decomposition products (e.g., free iodine).
- Waste Disposal : Follow institutional guidelines for halogenated waste.
How can researchers improve the low yield observed in current synthesis methods?
Advanced
Strategies :
- Stoichiometric Adjustments : Increase EDCI or propargylamine equivalents to drive reaction completion.
- Alternative Coupling Agents : HATU or DCC may enhance activation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) could improve solubility of intermediates.
- Purification : Replace flash chromatography with recrystallization or preparative HPLC .
What are the key stability considerations for storing this compound?
Q. Advanced
Q. Stability Testing :
- Accelerated Aging Studies : Monitor degradation via LC-MS under varying conditions (pH, temperature).
How is this compound utilized in mechanistic studies of nucleophilic substitution reactions?
Advanced
The iodoacetamide group acts as an electrophile in SN2 reactions, enabling:
- Competition Experiments : Compare reactivity with other alkylating agents (e.g., bromoacetamide) .
- Protein Modification : Thiol-selective alkylation in cysteine residues for bioconjugation studies.
Q. Example Protocol :
React this compound (1 mM) with nucleophiles (e.g., thiols) in buffered solutions (pH 7.4).
Monitor kinetics via UV-Vis or LC-MS .
What strategies exist for detecting trace degradation products of this compound?
Q. Advanced
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies hydrolyzed products (e.g., free iodine or acetic acid derivatives) .
- Iodometric Assays : Quantify free iodine via starch-iodine complex formation.
- Stability-Indicating Methods : Use HPLC with photodiode array detection to resolve degradation peaks .
Are there documented applications of this compound in bioorthogonal chemistry?
Advanced
The propargyl group enables click chemistry applications:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Conjugate with azide-functionalized biomolecules for labeling .
- Strain-Promoted Reactions : Use with cyclooctynes for metal-free bioconjugation.
Q. Research Example :
- Functionalize nanoparticles with azides, then react with this compound for targeted drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
